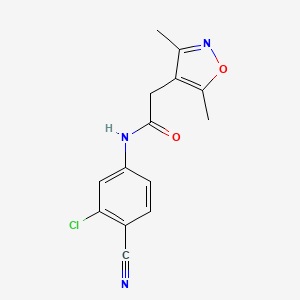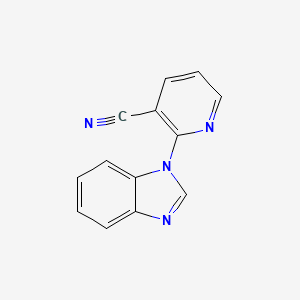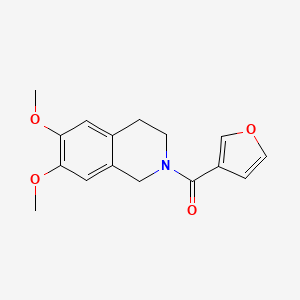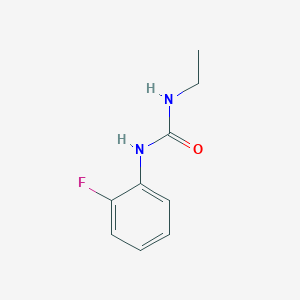![molecular formula C18H22N4O2S B7461431 2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7461431.png)
2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is also known as PF-06463922 and is a potent and selective inhibitor of the receptor tyrosine kinase (RTK) c-MET.
Mecanismo De Acción
PF-06463922 inhibits c-MET by binding to the ATP-binding site of the kinase domain of c-MET, thereby preventing the activation of downstream signaling pathways that are involved in cancer cell growth, invasion, and metastasis. The inhibition of c-MET by PF-06463922 has been shown to lead to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
PF-06463922 has been shown to have potent antitumor activity in preclinical models of various cancers. It has been shown to inhibit tumor growth and metastasis, as well as to induce tumor cell death. PF-06463922 has also been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PF-06463922 in lab experiments include its potent and selective inhibition of c-MET, which makes it a valuable tool for studying the role of c-MET in cancer cell growth, invasion, and metastasis. However, the limitations of using PF-06463922 in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of PF-06463922. One direction is the further study of its safety and efficacy in humans, which will be necessary before it can be used as a therapeutic agent. Another direction is the study of its potential as a combination therapy with other anticancer agents, which may enhance its antitumor activity. Additionally, the study of its potential as a therapeutic agent for other diseases, such as fibrosis and inflammatory disorders, may also be an area of future research.
Métodos De Síntesis
The synthesis of PF-06463922 involves several steps. The first step is the reaction of 2-aminobenzoic acid with 2-chloro-5-nitrobenzenesulfonamide to form 2-(2-chloro-5-nitrobenzenesulfonamido)benzoic acid. The second step involves the reaction of 2-(2-chloro-5-nitrobenzenesulfonamido)benzoic acid with cyclopropylamine to form 2-[4-(cyclopropylamino)benzamido]benzoic acid. The third step involves the reaction of 2-[4-(cyclopropylamino)benzamido]benzoic acid with 2-(bromomethyl)oxolane to form 2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide, which is PF-06463922.
Aplicaciones Científicas De Investigación
PF-06463922 has been studied extensively in scientific research due to its potential as a therapeutic agent for various diseases. It has been shown to inhibit c-MET, which is a receptor tyrosine kinase that plays a crucial role in cancer cell growth, invasion, and metastasis. PF-06463922 has been studied in preclinical models of various cancers, including non-small cell lung cancer, gastric cancer, and hepatocellular carcinoma. It has been shown to have potent antitumor activity and to inhibit tumor growth and metastasis.
Propiedades
IUPAC Name |
2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c23-16(19-10-13-4-3-9-24-13)11-25-18-21-15-6-2-1-5-14(15)17(22-18)20-12-7-8-12/h1-2,5-6,12-13H,3-4,7-11H2,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPVXYPEETWPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)



![1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7461382.png)
![7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)
![N-cyclopropyl-2-[[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]acetamide](/img/structure/B7461408.png)


![2-(2-Methyl-4-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B7461428.png)

![3,4-dihydro-2H-quinolin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7461436.png)
